molecular formula C12H19N3O2 B11725073 1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-2-morpholin-4-ylethanone

1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-2-morpholin-4-ylethanone

Cat. No.: B11725073
M. Wt: 237.30 g/mol
InChI Key: UBXSTTIBQMWHBB-UHFFFAOYSA-N
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Description

1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-2-morpholin-4-ylethanone is a chemical compound with a complex structure that includes a pyrazole ring and a morpholine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-2-morpholin-4-ylethanone typically involves the reaction of 1-ethyl-5-methyl-1H-pyrazole with morpholine in the presence of an appropriate catalyst. The reaction conditions often include controlled temperature and pH to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized to maximize yield and minimize by-products, ensuring cost-effectiveness and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-2-morpholin-4-ylethanone undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Common reagents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-2-morpholin-4-ylethanone has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-2-morpholin-4-ylethanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)ethanone: Similar structure but lacks the morpholine ring.

    1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)methanol: Similar structure but has a hydroxyl group instead of the morpholine ring.

Uniqueness

1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-2-morpholin-4-ylethanone is unique due to the presence of both the pyrazole and morpholine rings, which confer distinct chemical and biological properties. This dual-ring structure allows for versatile interactions with various molecular targets, making it a valuable compound in research and industrial applications.

Properties

Molecular Formula

C12H19N3O2

Molecular Weight

237.30 g/mol

IUPAC Name

1-(1-ethyl-5-methylpyrazol-4-yl)-2-morpholin-4-ylethanone

InChI

InChI=1S/C12H19N3O2/c1-3-15-10(2)11(8-13-15)12(16)9-14-4-6-17-7-5-14/h8H,3-7,9H2,1-2H3

InChI Key

UBXSTTIBQMWHBB-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(C=N1)C(=O)CN2CCOCC2)C

Origin of Product

United States

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